molecular formula C7H7Br2NO B3043623 2,5-Dibromo-3-ethoxypyridine CAS No. 887571-07-5

2,5-Dibromo-3-ethoxypyridine

Cat. No. B3043623
CAS RN: 887571-07-5
M. Wt: 280.94 g/mol
InChI Key: XYEUGMMFFHXACO-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-ethoxypyridine, also known as DEBP, is a chemical compound with a molecular weight of 280.94 g/mol . It has shown significant promise in various areas of research and industry.


Physical And Chemical Properties Analysis

2,5-Dibromo-3-ethoxypyridine has a molecular weight of 280.94 g/mol . Other physical and chemical properties specific to this compound are not detailed in the search results.

Scientific Research Applications

Reactivity and Synthesis

  • Reactivity in Brominated Pyridines : 2,5-Dibromo-3-ethoxypyridine plays a role in the reactivity of brominated pyridines. One study discussed the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine, involving a conversion process with sodium ethylate and subsequent interactions with ammonia and acetic anhydride (Hertog, Falter, & Linde, 1948).

  • Synthesis of Aminoethoxypyridine : The synthesis of 2-amino-5-ethoxypyridine, starting from 2-aminopyridine and 3-ethoxypyridine, has been explored. This process involves the transformation of 2-aminopyridine via 2-amino-5-bromopyridine, highlighting the role of brominated ethoxypyridines (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

  • Behaviour in Acidic Conditions : Research on bromo-derivatives of 2- and 3-ethoxypyridine, including 2,5-Dibromo-3-ethoxypyridine, when heated with aqueous hydrochloric acid, has been conducted. This study reveals insights into the structural changes and reactivity under acidic conditions (Hertog & Bruyn, 2010).

Applications in Chemical Processes

  • Metal-Complexing Molecular Rods : 2,5-Dibromo-3-ethoxypyridine is useful in the synthesis of metal-complexing molecular rods. Efficient methods for synthesizing 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are important in this context, have been developed using this compound (Schwab, Fleischer, & Michl, 2002).

  • FLAP Inhibitors Development : In the field of medicinal chemistry, 2,5-Dibromo-3-ethoxypyridine derivatives have been used in the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors. These inhibitors are significant for their potential in treating conditions like asthma (Stock et al., 2011).

  • Gas-Phase Decomposition Studies : The gas-phase elimination kinetics of 2-ethoxypyridine have been studied, providing insights into the thermal decomposition process of such compounds. This research is crucial for understanding the stability and reactivity of pyridine derivatives under different conditions (Márquez, Córdova, & Chuchani, 2012).

Safety and Hazards

While specific safety and hazard information for 2,5-Dibromo-3-ethoxypyridine is not available, similar compounds are known to cause skin and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar compounds .

properties

IUPAC Name

2,5-dibromo-3-ethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEUGMMFFHXACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-ethoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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